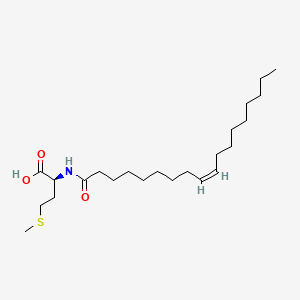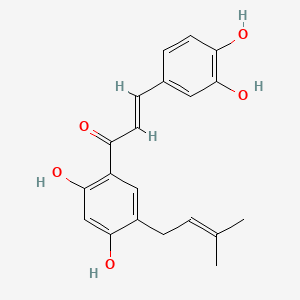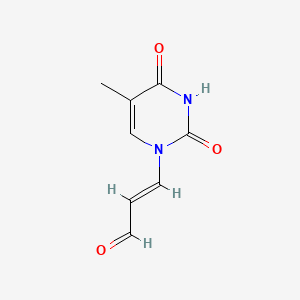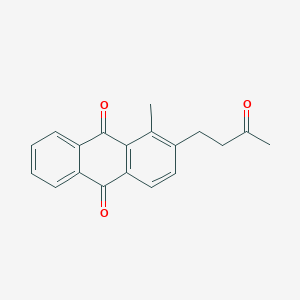
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione
Übersicht
Beschreibung
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields. This compound features a 9,10-dioxoanthracene core, which is a common structure in many anthraquinone derivatives. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method involves the Friedel-Crafts acylation of anthracene with an appropriate acyl chloride, followed by oxidation to introduce the quinone functionality. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core. Typical reagents include halogens and nitrating agents.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules. Aldol condensation is a common example, using bases like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield anthraquinone derivatives with additional oxygen-containing groups, while reduction typically produces hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of fluorescent probes and dyes for imaging applications.
Medicine: Some anthraquinone derivatives are known for their anticancer properties. Research is ongoing to explore the potential of this compound in drug development.
Industry: The compound is used in the production of dyes and pigments, owing to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione involves its interaction with molecular targets through its quinone moiety. Quinones are known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s ability to undergo redox cycling makes it a potential candidate for applications in photodynamic therapy and as a redox-active probe in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione: This compound has additional hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity.
9,10-Anthraquinone: The parent compound of many derivatives, known for its use in dyes and pigments.
1,4-Dihydroxyanthraquinone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
1-methyl-2-(3-oxobutyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBNRRNSAIGYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416109 | |
| Record name | Sterequinone F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871577-15-0 | |
| Record name | Sterequinone F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


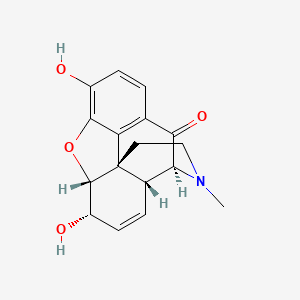
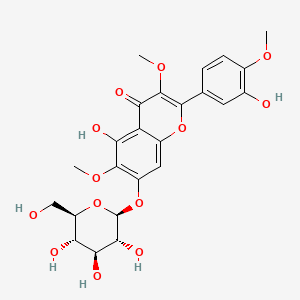
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)

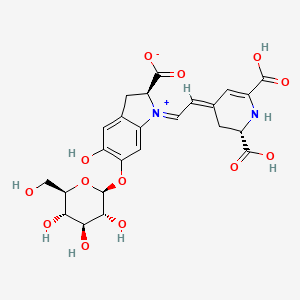
![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)

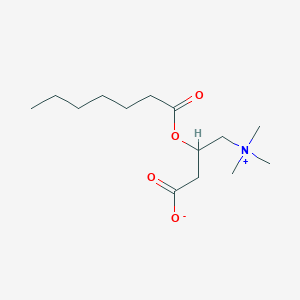
![3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1235234.png)

